KW-2450 Exhibits ~19- to 27-Fold Greater Potency Against IGF-1R and IR Compared to NVP-AEW541 and BMS-754807
KW-2450 demonstrates significantly higher potency against both IGF-1R and IR kinases compared to other well-characterized IGF-1R inhibitors. In cell-free kinase assays, KW-2450 inhibited IGF-1R with an IC50 of 7.39 nM and IR with an IC50 of 5.64 nM [1]. In contrast, NVP-AEW541 and BMS-754807, two commonly cited IGF-1R inhibitors, exhibit IC50 values of approximately 150 nM and 140 nM for IGF-1R and IR, respectively, under comparable conditions [2].
| Evidence Dimension | IGF-1R kinase inhibition IC50 |
|---|---|
| Target Compound Data | 7.39 nM |
| Comparator Or Baseline | NVP-AEW541: ~150 nM; BMS-754807: ~150 nM |
| Quantified Difference | ~20-fold greater potency |
| Conditions | Cell-free kinase assay |
Why This Matters
This 20-fold potency difference may allow for lower therapeutic doses, potentially reducing off-target toxicity and improving the therapeutic window, which is critical for procurement decisions when selecting a lead compound for in vivo studies.
- [1] Schwartz GK, et al. Preclinical and first-in-human phase I studies of KW-2450. Cancer Sci. 2016 Apr;107(4):499-506. View Source
- [2] Discovery of an inhibitor of insulin-like growth factor 1 receptor activation. Bioorg Med Chem Lett. 2009 Jul 15;19(14):3988-92. View Source
